2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Overview
Description
“2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClFNO . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a fluorophenoxy group, which includes a phenyl ring (a six-membered carbon ring) with a fluorine atom and an oxygen atom .
Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride” is approximately 245.72 .
Scientific Research Applications
Synthesis and Binding Affinity Enhancement
Studies have highlighted the role of arylcycloalkylamines, such as phenyl piperidines, in enhancing the potency and selectivity of binding affinity at D(2)-like receptors, which are significant in the context of antipsychotic agents. The arylalkyl substituents, exemplified in these compounds, contribute to the improved efficacy of these agents by modulating their interaction with D(2)-like receptors. This indicates a direct application in the development of therapeutic agents targeting neuropsychiatric disorders (Sikazwe et al., 2009).
Fluorescent Chemosensors
The utility of compounds derived from 4-methyl-2,6-diformylphenol (DFP) for the development of chemosensors, capable of detecting a variety of analytes including metal ions and neutral molecules, has been reviewed. The high selectivity and sensitivity of DFP-based chemosensors underline their importance in analytical chemistry and environmental monitoring, suggesting potential research applications for 2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride in developing highly selective and sensitive chemosensors (Roy, 2021).
Drug Design and Pharmacology
Research on Hoechst 33258 and its analogues emphasizes their significance in binding to the minor groove of double-stranded B-DNA, which is pivotal for understanding the molecular basis of DNA sequence recognition and binding. This knowledge is crucial for rational drug design, especially in developing drugs that can target specific DNA sequences or structures, potentially offering new avenues for treating genetic disorders and cancers (Issar & Kakkar, 2013).
Environmental Monitoring and Herbicide Sorption
The sorption behavior of phenoxy herbicides like 2,4-D and others in various environmental matrices has been extensively reviewed, shedding light on their mobility, degradation pathways, and persistence in the environment. This information is crucial for assessing the environmental impact of these widely used herbicides and for developing strategies to mitigate their presence in water bodies and soil (Werner et al., 2012).
Future Directions
properties
IUPAC Name |
2-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBITRAWQJXGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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